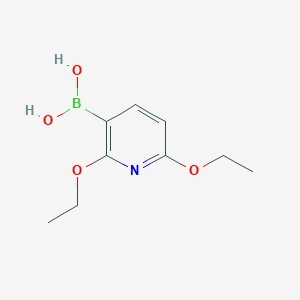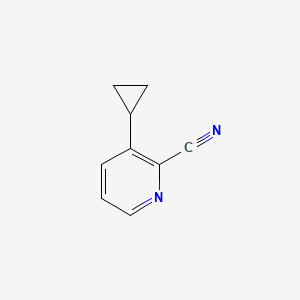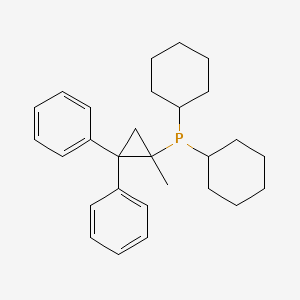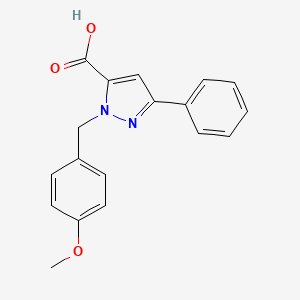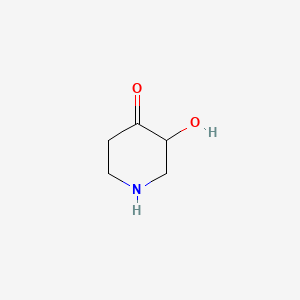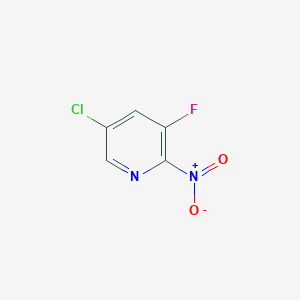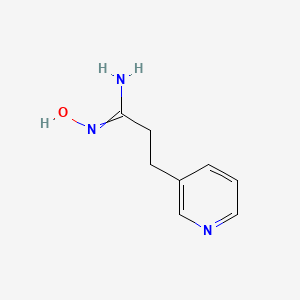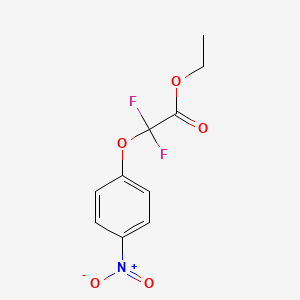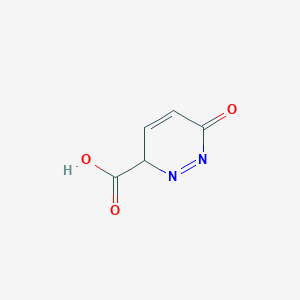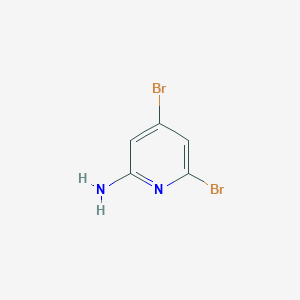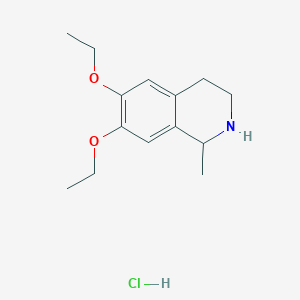![molecular formula C10H11N3O B1424399 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 875658-14-3](/img/structure/B1424399.png)
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as 4-methyl-1H-1,2,3-triazol-4-ylmethanol, is a synthetic compound that has recently been studied for its potential applications in scientific research. This molecule has been found to possess a variety of unique properties that make it useful for a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized, with its structure established through NMR, IR, MS spectra, and X-ray diffraction crystallography. The molecular conformation and packing is stabilized by intermolecular interactions (Dong & Huo, 2009).
Catalysis
- Catalytic Activity : A new ligand, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, was prepared and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
α-Glycosidase Inhibition Activity
- Biological Activity : Compounds like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde have been studied for their α-glycosidase inhibition activity, with the crystal structures of related compounds revealing different molecular conformations and interactions (Gonzaga et al., 2016).
Anticancer Activity
- Anticancer Potential : Novel aziridine-1,2,3-triazole hybrid derivatives, synthesized from diaryl-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)methanol compounds, demonstrated significant anticancer activity against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017).
Antimicrobial Activity
- Antimicrobial Properties : Novel benzofuran based 1,2,3-triazoles, synthesized using a click chemistry approach, have shown high antimicrobial activity (Sunitha et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as effective corrosion inhibitors for mild steel in acidic medium, showing strong interaction with the mild steel surface (Ma et al., 2017).
Molecular Interaction Studies
- Molecular Interaction Analysis : Ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole compounds, have been synthesized and analyzed for π-hole tetrel bonding interactions, providing insights into molecular interactions and stability (Ahmed et al., 2020).
Computational Chemistry
- Computational Chemistry Insights : The molecular orbitals and UV-vis spectra of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate were studied, showing the effects of solvent and structural distortion on the electronic properties (Wang, Chu, & Wang, 2014).
Safety And Hazards
The safety and hazards of a specific compound depend on its structure and properties. Without specific information on “[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol”, it’s hard to provide accurate safety information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and disposed of according to local regulations.
Orientations Futures
The future research directions for this compound would likely depend on its properties and potential applications. These could include further studies into its synthesis and properties, or investigation into its potential uses in fields such as medicine or materials science.
Please note that this is a general analysis based on the classes of compounds that “[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
Propriétés
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIMTKORDHHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




